N-(4-氯苯基)-2H-苯并色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

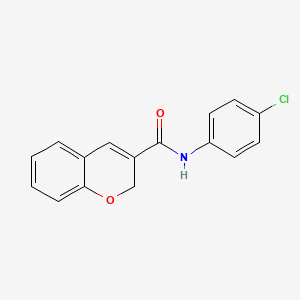

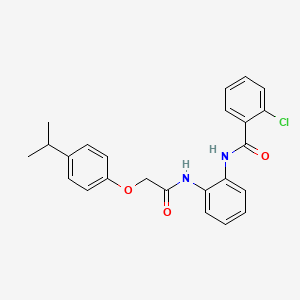

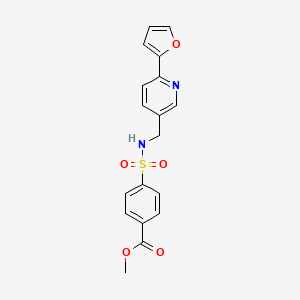

N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a derivative of the chromene class of compounds, which are of significant interest due to their diverse range of biological activities. Chromene derivatives have been synthesized and evaluated for various pharmacological properties, including antioxidant, antibacterial, and cytotoxic activities. These compounds are characterized by a 2H-chromene core structure and are often modified at various positions to enhance their biological efficacy and to study the effects of different substituents on their pharmacological profile .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through different methods. One approach involves a multicomponent reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions in the presence of ceric ammonium nitrate (CAN) via Knoevenagel-Michael reaction . Another method utilizes ultrasound irradiation to promote the synthesis of N-(substituted phenyl)-2H-chromene derivatives, which is an environmentally friendly technique that offers advantages such as simple procedures and high conversion rates with quick reaction times . Additionally, a one-pot three-component protocol has been reported for the synthesis of indolyl-4H-chromene-3-carboxamides, highlighting the versatility of synthetic strategies for these compounds .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, often with various substituents that influence the compound's properties. The crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been studied, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C-N rotamer of the amide . The presence of halogen substituents, such as chlorine, can affect the molecular conformation and stability through intramolecular hydrogen bonds and intermolecular interactions .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and nucleophilic substitution processes, to form new compounds with different substituents . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions, such as the use of catalysts like DABCO or ceric ammonium nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromic behavior, can be studied using techniques like UV-Vis spectroscopy . These properties are important for understanding the interaction of the compounds with different solvents and their potential applications. The antibacterial and antioxidant activities of chromene derivatives have been evaluated in vitro, with some compounds showing promising results compared to standard drugs . The cytotoxicity of these compounds has also been tested on various cancer cell lines, with certain derivatives exhibiting significant activity .

科学研究应用

合成和化学性质

- N-(4-氯苯基)-2H-苯并色烯-3-甲酰胺及其相关衍生物通过多种方法合成,包括一锅反应和 Knoevenagel 缩合,然后进行亲核取代过程。这些方法以其效率、广泛的底物范围和高产率而著称 (Subbareddy & Sumathi, 2017)。

材料中的光动力学

- 这些化合物在材料科学中具有应用,特别是在光致变色染料的开发中。研究表明,引入分子内氢键可以显着影响某些材料的吸收特性并加快转化过程 (Fang 等人,2015)。

晶体结构分析

- 对 N-(4-氯苯基)-2H-苯并色烯-3-甲酰胺衍生物的晶体结构的研究提供了对其分子构型的见解。这些研究对于了解这些化合物在各个领域的性质和潜在应用至关重要 (Gomes 等人,2015)。

生物活性

- N-(4-氯苯基)-2H-苯并色烯-3-甲酰胺的一些衍生物表现出显着的生物活性,包括抗氧化和抗菌特性。这使得它们在开发新的治疗剂方面具有潜在的用途 (Ali 等人,2021)。

溶剂变色性研究

- 这些化合物的溶剂变色性已针对其在传感和检测技术中的潜在应用进行了研究。这些研究探讨了溶剂极性的变化如何影响这些化合物的な光学性质 (Chitreddy & Shanmugam, 2017)。

作用机制

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUSGRVPECZHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)